(2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
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Overview
Description
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is often used in peptide synthesis due to its protective groups, which help in the selective modification of functional groups.
Preparation Methods
The synthesis of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid involves multiple steps. The key steps include the protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection and various organic solvents
Scientific Research Applications
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein interactions and functions.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid involves the selective protection and deprotection of functional groups. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. The deprotection process is typically carried out using TFA, which removes the protective groups and exposes the functional groups for further reactions .
Comparison with Similar Compounds
Similar compounds include other Boc and Fmoc protected amino acids and peptides. What sets rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-2-carboxylic acid apart is its specific structure, which provides unique reactivity and selectivity in chemical reactions. Other similar compounds include:
- Boc-protected amino acids
- Fmoc-protected amino acids
- Other piperidine derivatives .
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(14-22(28)23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1 |
InChI Key |
RBRXIJOBPKINSF-AOMKIAJQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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